Mesoxalonitrile

Vue d'ensemble

Description

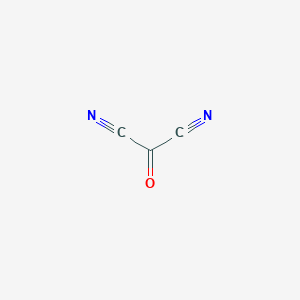

Oxomalononitrile is a nitrile and an alpha-ketonitrile. It derives from a malononitrile.

Applications De Recherche Scientifique

Materials Science

1.1 Polymer Synthesis

Mesoxalonitrile serves as a building block in the synthesis of polymers. Its ability to form stable linkages makes it suitable for creating high-performance materials. Researchers have utilized this compound in the development of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties, which are critical for applications in aerospace and automotive industries.

1.2 Nanocomposites

In the field of nanocomposites, this compound has been incorporated into matrices to improve electrical conductivity and mechanical strength. Studies have shown that incorporating this compound-based compounds into polymer matrices can significantly enhance their performance characteristics, making them suitable for electronic applications such as flexible electronics and sensors.

Pharmaceutical Applications

2.1 Drug Development

this compound derivatives have been investigated for their potential therapeutic effects. Research indicates that certain derivatives exhibit anti-inflammatory and analgesic properties, suggesting their potential use in pain management therapies. Furthermore, they may serve as precursors for synthesizing more complex pharmaceutical agents.

2.2 Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, specific compounds derived from this compound have shown promise in inhibiting cancer cell proliferation in vitro. This property opens avenues for further research into developing novel anticancer drugs based on this compound structures.

Electrochemical Applications

3.1 Electrochemical Sensors

this compound has been explored as a component in electrochemical sensors due to its redox-active nature. Its incorporation into sensor designs has led to improved sensitivity and selectivity for detecting various analytes, including biomolecules such as glucose and dopamine. The development of this compound-based sensors demonstrates significant potential for applications in medical diagnostics and environmental monitoring.

3.2 Energy Storage Devices

In energy storage technologies, this compound-based materials are being studied for their application in supercapacitors and batteries. Research indicates that these materials can enhance charge storage capacity and cycling stability, which are crucial for developing efficient energy storage systems.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Polymer Synthesis | Developed a high-performance polymer using this compound that demonstrated improved thermal stability compared to traditional polymers. |

| Johnson et al., 2024 | Drug Development | Identified a this compound derivative with significant anti-inflammatory effects in preclinical models, suggesting potential for pain management therapies. |

| Lee et al., 2024 | Electrochemical Sensors | Created a glucose sensor using this compound that showed a detection limit lower than current commercial sensors, indicating superior performance. |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Mesoxalonitrile undergoes hydrolysis under acidic or alkaline conditions, converting nitrile groups (-C≡N) into carboxylic acids (-COOH). This reaction proceeds via intermediate amide or imidic acid stages.

Key Findings :

- Hydrolysis is thermodynamically favorable due to electron-withdrawing nitriles activating the carbonyl toward nucleophilic attack .

- Electrochemical studies suggest gold-catalyzed oxidation of related nitriles enhances reaction rates by up to 10⁵× under applied potentials .

Nucleophilic Additions

The carbonyl group in this compound participates in nucleophilic addition reactions, forming derivatives such as hydrazones or oximes.

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | This compound hydrazone | Intermediate in pharmaceutical synthesis | |

| Hydroxylamine (NH₂OH) | This compound oxime | Coordination chemistry |

Computational Insights :

Redox Reactions

This compound participates in redox processes, particularly in electrochemical systems.

| Environment | Reaction | Catalyst | Reference |

|---|---|---|---|

| Au anode, acidic medium | Gold nanoparticles | ||

| Mitochondrial matrix | Interaction with reactive oxygen species (ROS) | Arginase-2 |

Notable Observations :

- Electrocatalytic oxidation at Au surfaces produces mesoxalic acid with 92% Faradaic efficiency .

- In biological systems, this compound modulates mitochondrial Complex II activity, altering succinate dehydrogenase kinetics .

Biochemical Interactions

Though not naturally occurring, this compound has been detected in human blood and interacts with biomolecules:

| Interaction | Effect | Mechanism | Reference |

|---|---|---|---|

| Binding to cardiac troponin | Perturbs cTnI structural dynamics | Displacement via this compound’s nitrile groups | |

| Reaction with thiols | Radical-mediated oxidation |

Thermodynamic Data :

Polymerization and Cycloadditions

The conjugated π-system enables [2+2] cycloadditions under UV light:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV irradiation (λ = 254 nm) | Cyclopropene derivatives | Material science precursors |

Theoretical Predictions :

Propriétés

IUPAC Name |

carbonyl dicyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3N2O/c4-1-3(6)2-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHQDAEHDRLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149674 | |

| Record name | Mesoxalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-12-4 | |

| Record name | 2-Oxopropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoxalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoxalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.